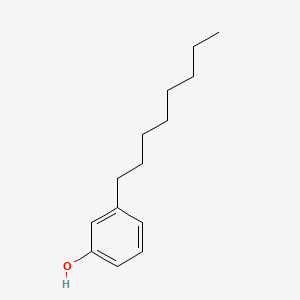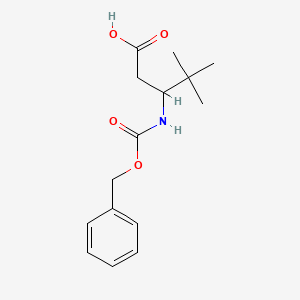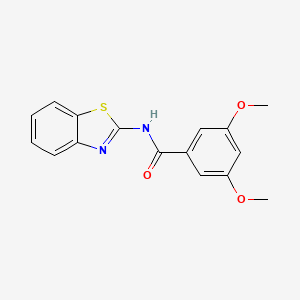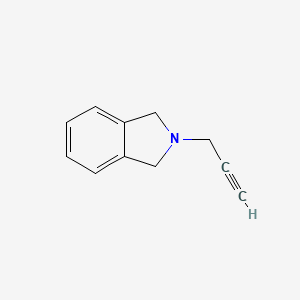
2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole
Overview
Description
2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound featuring an isoindole core with a prop-2-yn-1-yl substituent
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various pharmaceutical agents .
Mode of Action
It was found that both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
Related compounds have been involved in visible-light-induced oxidative formylation reactions .
Result of Action
Related compounds have been involved in the synthesis of formamides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the reaction involving N-alkyl-N-(prop-2-yn-1-yl)anilines was developed and afforded the corresponding formamides in good yields under mild conditions . .
Biochemical Analysis
Biochemical Properties
It has been found to participate in visible-light-induced oxidative formylation reactions . This suggests that it may interact with various enzymes, proteins, and other biomolecules, potentially acting as a photosensitizer .
Cellular Effects
Compounds with similar structures have been shown to have effects on various types of cells . For instance, some imidazole-containing compounds have demonstrated cytotoxic effects against certain cell lines .
Molecular Mechanism
It has been suggested that both the starting material and the product act as photosensitizers in certain reactions, with singlet oxygen and superoxide anion playing important roles .
Temporal Effects in Laboratory Settings
It has been used in visible-light-induced oxidative formylation reactions, which were developed and afforded the corresponding formamides in good yields under mild conditions .
Metabolic Pathways
Compounds with similar structures have been involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole typically involves the alkylation of isoindole derivatives. One common method is the N-alkylation of isoindole with propargyl bromide under basic conditions. This reaction can be carried out in solvents such as toluene or acetonitrile, often using phase-transfer catalysis to enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cyclocondensation: Reaction with phenyl isothiocyanate to form benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions with propargyl bromide.
Common Reagents and Conditions
Oxidation: Molecular oxygen, visible light, and sometimes photosensitizers.
Cyclocondensation: Phenyl isothiocyanate, carbon disulfide, and bases like KOH.
Substitution: Propargyl bromide, bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formamides.
Cyclocondensation: Benzimidazole-2-thiones.
Substitution: Propargylated isoindole derivatives.
Scientific Research Applications
2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: Undergo similar cyclocondensation reactions.
Propargylated carbazoles: Share the propargyl group and exhibit similar reactivity.
Propargylated xanthones: Known for their cytotoxic activity.
Uniqueness
2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole is unique due to its isoindole core, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for developing new therapeutic agents.
Properties
IUPAC Name |
2-prop-2-ynyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-7-12-8-10-5-3-4-6-11(10)9-12/h1,3-6H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFASFIUMEUPOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


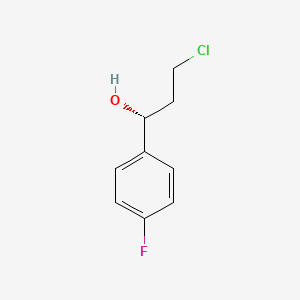
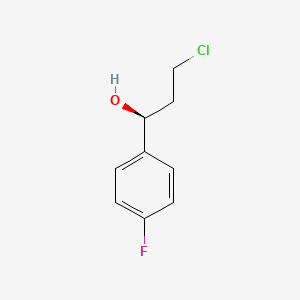
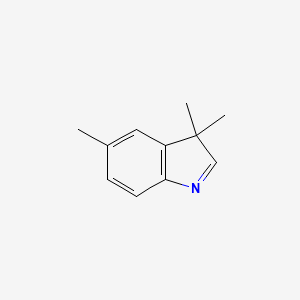
![2-[(Pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B3250044.png)
![2-[2-[(5-Bromo-4-dodecylthiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3250054.png)
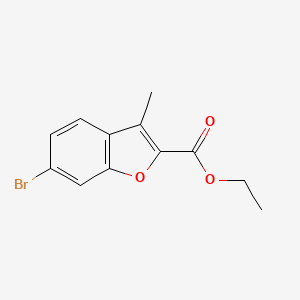
![Ethyl 2-[3-(methylamino)phenyl]acetate](/img/structure/B3250057.png)
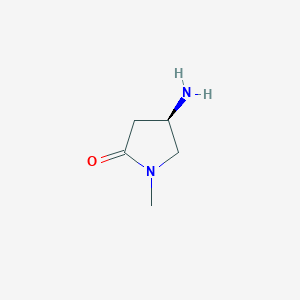
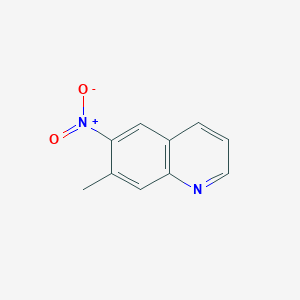
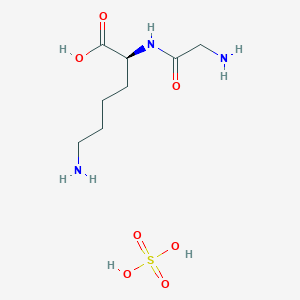
![Spiro[2.3]hexan-5-ol](/img/structure/B3250096.png)
